molecular formula C11H7ClOS B1346317 3-(3-Chlorobenzoyl)thiophene CAS No. 896618-55-6

3-(3-Chlorobenzoyl)thiophene

Cat. No. B1346317
CAS RN: 896618-55-6
M. Wt: 222.69 g/mol
InChI Key: PMFRMGALOVAOLS-UHFFFAOYSA-N
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Description

“3-(3-Chlorobenzoyl)thiophene” is a chemical compound with the CAS Number: 896618-55-6 . It has a molecular weight of 222.69 and its IUPAC name is (3-chlorophenyl)(3-thienyl)methanone . The compound is a yellow solid .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorobenzoyl)thiophene” is represented by the linear formula C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives, including “3-(3-Chlorobenzoyl)thiophene”, are a vital class of biologically active compounds . They play a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anti-inflammatory , anti-psychotic , anti-arrhythmic , anti-anxiety , anti-fungal , antioxidant , estrogen receptor modulating , anti-mitotic , anti-microbial , kinases inhibiting and anti-cancer .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metals, thereby extending the lifespan of industrial equipment and structures .

Material Science

In the field of material science, thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs are used in various applications, including display screens for televisions, mobile phones, and computer monitors .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including transistors, solar cells, and integrated circuits .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Synthesis of Thiophene Derivatives

Thiophene and its derivatives are synthesized using various methods, including the Gewald synthesis . The Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Chlorobenzoyl)thiophene are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

3-(3-Chlorobenzoyl)thiophene interacts with its targets, COX and LOX, through a series of hydrophobic, π-stacking, and hydrogen bond interactions . This interaction inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.

Biochemical Pathways

The inhibition of COX and LOX enzymes by 3-(3-Chlorobenzoyl)thiophene affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, 3-(3-Chlorobenzoyl)thiophene reduces the production of these mediators, thereby mitigating inflammation.

Pharmacokinetics

The compound’s molecular weight of222.69 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 3-(3-Chlorobenzoyl)thiophene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

properties

IUPAC Name

(3-chlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFRMGALOVAOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641835
Record name (3-Chlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorobenzoyl)thiophene

CAS RN

896618-55-6
Record name (3-Chlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896618-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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